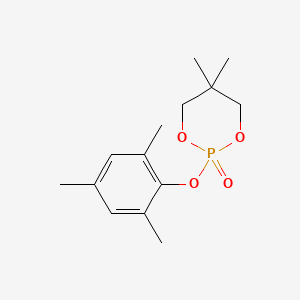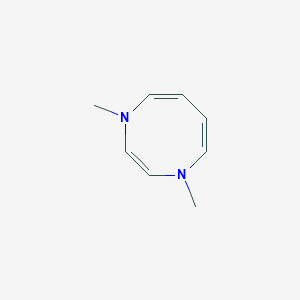
1,4-Dimethyl-1,4-dihydro-1,4-diazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-dihydro-1,4-diazocine is a heterocyclic compound characterized by an eight-membered ring containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine can be synthesized through various methods. One common approach involves the reaction of lithiated N-methylpyrazole with isoamyl nitrite. This reaction leads to the formation of a medium-sized condensed heterocycle with three annulated pyrazole moieties . Another method includes phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles, which demonstrate high efficiency and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-dihydro-1,4-diazocine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,4-diazocine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1,3-Diazepine: Another heterocyclic compound with a seven-membered ring containing two nitrogen atoms.
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,4-diazocine is unique due to its eight-membered ring structure, which provides distinct chemical and physical properties compared to smaller heterocycles like imidazole. This larger ring size allows for more complex interactions with molecular targets, potentially leading to novel applications in various fields.
Propriétés
Numéro CAS |
72160-99-7 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1,4-dimethyl-1,4-diazocine |
InChI |
InChI=1S/C8H12N2/c1-9-5-3-4-6-10(2)8-7-9/h3-8H,1-2H3 |
Clé InChI |
HBJOHFZBFFBVCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=CN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
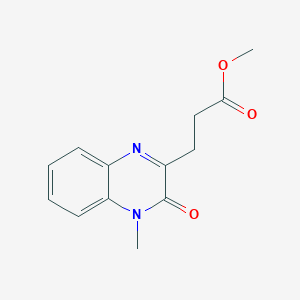
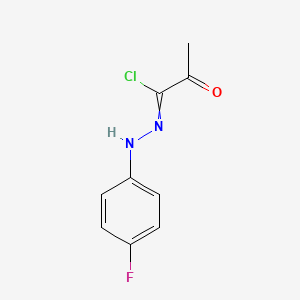
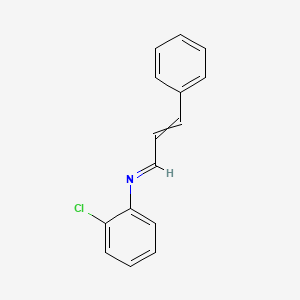
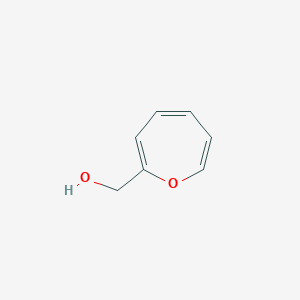
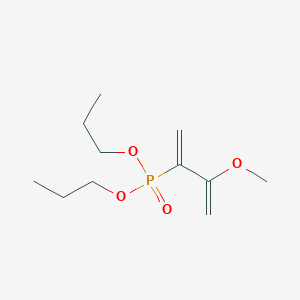
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
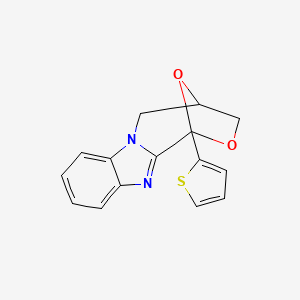
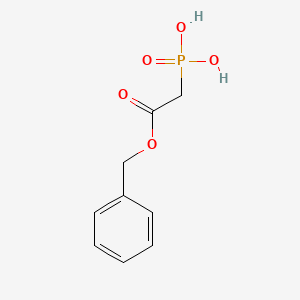
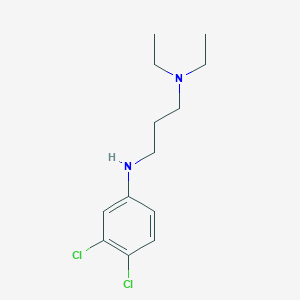
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
